Alfuzosin-d7: A Technical Guide to its Chemical Properties, Structure, and Analysis
Alfuzosin-d7: A Technical Guide to its Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Alfuzosin-d7. Alfuzosin-d7 is the deuterated analog of Alfuzosin, an α1-adrenergic receptor antagonist primarily used in the symptomatic treatment of benign prostatic hyperplasia (BPH).[1][2] The selective blockade of α1-adrenergic receptors in the lower urinary tract by Alfuzosin leads to smooth muscle relaxation in the bladder neck and prostate, thereby improving urinary flow.[3][4] Alfuzosin-d7 serves as an invaluable tool, particularly as an internal standard, in the quantitative analysis of Alfuzosin in biological matrices.[5][6]
Chemical Properties and Structure
Alfuzosin-d7 is a quinazoline derivative with a complex structure that dictates its pharmacological activity. The introduction of seven deuterium atoms provides a stable isotopic label, making it ideal for mass spectrometry-based quantification.
Table 1: Chemical and Physical Properties of Alfuzosin-d7
| Property | Value | Source(s) |
| Chemical Name | N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydro-2-furan-2,3,3,4,4,5,5-d7-carboxamide | [5] |
| CAS Number | 1133386-93-2 | [5][7] |
| Molecular Formula | C₁₉H₂₀D₇N₅O₄ | [5][8] |
| Molecular Weight | 396.49 g/mol | [8] |
| Appearance | Solid | [5] |
| Purity | ≥99% deuterated forms (d₁-d₇) | [5][6] |
| Solubility | Soluble in DMSO | [5] |
The structural formula of Alfuzosin-d7 is presented below:
Mechanism of Action: Signaling Pathway
Alfuzosin functions as an antagonist at α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) associated with the Gq heterotrimeric G-protein.[2] Upon activation by endogenous catecholamines like norepinephrine, the α1-adrenergic receptor initiates a signaling cascade that leads to smooth muscle contraction. Alfuzosin competitively blocks this binding, leading to muscle relaxation.
The signaling pathway initiated by α1-adrenergic receptor activation is detailed below:
Experimental Protocols
The characterization and quantification of Alfuzosin and its deuterated analog involve various analytical techniques. Below are summaries of common experimental methodologies.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the quantification of Alfuzosin in biological matrices, such as human plasma. Alfuzosin-d7 is the preferred internal standard for this analysis.
Sample Preparation: A common method for plasma sample preparation is liquid-liquid extraction.
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To a plasma sample, add a known concentration of Alfuzosin-d7 internal standard.
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Add a suitable organic solvent (e.g., methyl tert-butyl ether) to extract the analytes.[9]
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Vortex and centrifuge the mixture to separate the organic and aqueous layers.
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Evaporate the organic layer to dryness under a stream of nitrogen.
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Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Chromatographic Conditions:
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Column: A C18 reversed-phase column is typically used.[10]
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., formic acid in water).[11]
-
Flow Rate: Typically in the range of 0.2-1.0 mL/min.
-
Injection Volume: A small volume (e.g., 2-10 µL) of the reconstituted sample is injected.[11]
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Alfuzosin and Alfuzosin-d7 are monitored.[11]
The workflow for a typical LC-MS/MS analysis is illustrated below:
Synthesis of Alfuzosin
The synthesis of Alfuzosin typically involves a multi-step process. While the specific synthesis of Alfuzosin-d7 would require deuterated starting materials, the general synthetic route provides a logical framework. One common approach involves the reaction of N1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N1-methylpropane-1,3-diamine with a reactive derivative of tetrahydrofuran-2-carboxylic acid.[12][13]
A generalized workflow for the synthesis is as follows:
Conclusion
Alfuzosin-d7 is a critical analytical tool for the accurate quantification of Alfuzosin. A thorough understanding of its chemical properties, structure, and the analytical methods for its use is essential for researchers and professionals in drug development and clinical analysis. The methodologies and pathways described in this guide provide a foundational understanding for the application of Alfuzosin-d7 in a scientific setting.
References
- 1. α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. scielo.br [scielo.br]
- 7. Alfuzosin | C19H27N5O4 | CID 2092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US20090069562A1 - Process for the preparation of alfuzosin - Google Patents [patents.google.com]
- 13. WO2007074364A1 - Process for the preparation of alfuzosin - Google Patents [patents.google.com]
